molecular formula C8H8N4 B1519016 4-(1H-pyrazol-1-yl)pyridin-3-amine CAS No. 1152543-41-3

4-(1H-pyrazol-1-yl)pyridin-3-amine

Cat. No. B1519016
M. Wt: 160.18 g/mol
InChI Key: OFDKULOZRHMIAO-UHFFFAOYSA-N
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Description

“4-(1H-pyrazol-1-yl)pyridin-3-amine” is a chemical compound with the CAS Number: 1152543-41-3 . It has a molecular weight of 160.18 . The IUPAC name for this compound is 4-(1H-pyrazol-1-yl)-3-pyridinamine .


Molecular Structure Analysis

The Inchi Code for “4-(1H-pyrazol-1-yl)pyridin-3-amine” is 1S/C8H8N4/c9-7-6-10-4-2-8(7)12-5-1-3-11-12/h1-6H,9H2 . This code provides a unique representation of the molecule’s structure.

The storage temperature and shipping temperature are not specified .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Pyridinium N-(heteroaryl)aminides, which can be derived from compounds like 4-(1H-pyrazol-1-yl)pyridin-3-amine, have been used as synthetic equivalents in gold-catalyzed formal cycloaddition reactions. This methodology facilitates the convergent and regioselective synthesis of imidazo-fused heteroaromatics, demonstrating the compound's utility in creating complex molecular architectures with potential pharmacological activities (Garzón & Davies, 2014).

Advancements in Drug Discovery

Compounds derived from 4-(1H-pyrazol-1-yl)pyridin-3-amine have been instrumental in the development of novel therapeutic agents. For instance, N-substituted 4-(pyridin-2-yl)thiazole-2-amine derivatives were optimized to potentiate JmjC histone N-methyl lysine demethylase (KDM) inhibitors, targeting the KDM4 and KDM5 subfamilies. These compounds have shown potential in modulating epigenetic markers, which are crucial for the development of new cancer therapies (Bavetsias et al., 2016).

Material Science and Luminescence

The coordination chemistry of 2,6-di(pyrazol-1-yl)pyridine derivatives, related to 4-(1H-pyrazol-1-yl)pyridin-3-amine, has been explored for creating luminescent lanthanide compounds. These compounds are particularly interesting for applications in biological sensing and iron complexes that exhibit unique thermal and photochemical spin-state transitions, highlighting the material science applications of pyrazole-pyridine derivatives (Halcrow, 2005).

Antimicrobial and Antioxidant Activities

Derivatives synthesized from 3-(Pyridin-3-yl)-1-p-tolyl-1H-pyrazolo[3,4-d]thiazol-5-amine, a compound structurally related to 4-(1H-pyrazol-1-yl)pyridin-3-amine, have shown promising antimicrobial and antioxidant activities. This indicates the potential of such compounds in developing new antimicrobial agents with additional beneficial properties (Rizk et al., 2020).

Environmental and Green Chemistry

The environmentally benign synthesis of novel oxazolidinone antibacterial candidates has been facilitated by intermediates derived from 4-(1H-pyrazol-1-yl)pyridin-3-amine. This research highlights the importance of sustainable chemistry practices in developing new drugs while minimizing environmental impact (Yang et al., 2014).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

4-pyrazol-1-ylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4/c9-7-6-10-4-2-8(7)12-5-1-3-11-12/h1-6H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFDKULOZRHMIAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=C(C=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701296027
Record name 4-(1H-Pyrazol-1-yl)-3-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701296027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1H-pyrazol-1-yl)pyridin-3-amine

CAS RN

1152543-41-3
Record name 4-(1H-Pyrazol-1-yl)-3-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1152543-41-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1H-Pyrazol-1-yl)-3-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701296027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3-nitro-4-(1H-pyrazol-1-yl)pyridine (410 mg, 2.15 mmol) in MeOH (15 mL) was added Pd on C (10%, wet, Degussa) (129 mg) and the reaction mixture was vigorously stirred overnight at RT under an atmosphere of hydrogen (balloon). The catalyst was filtered off and the filtrate was concentrated under reduced pressure yielding 4-(1H-pyrazol-1-yl)pyridin-3-amine. (285 mg, 82%). MS (ES+) 161.1.
Quantity
410 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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